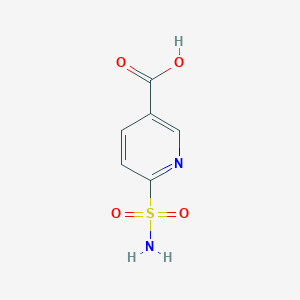
6-Sulfamoylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfamoylpyridine-3-carboxylic acid (6-SPC) is an important organic molecule used in a variety of scientific applications. 6-SPC is a sulfonamide derivative of pyridine, a heterocyclic compound with a five-membered ring. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 6-SPC is also used as a reagent in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Microbial Degradation of Environmental Contaminants
One of the significant applications of sulfamoyl derivatives, including compounds similar to 6-Sulfamoylpyridine-3-carboxylic acid, is in studying the microbial degradation of environmental pollutants. Research shows that microbial degradation plays a crucial role in breaking down polyfluoroalkyl chemicals, potential precursors to perfluoroalkyl acids (PFAAs), into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This process is essential for understanding the environmental fate and degradation pathways of these persistent pollutants (Liu & Avendaño, 2013).
Bioaccumulative Potential of Fluorinated Compounds
Research into the bioaccumulative properties of fluorinated compounds, which include perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), is crucial for environmental safety. Studies focusing on the comparison of PFCAs with regulatory criteria and persistent lipophilic compounds help to evaluate their environmental impact and the risks associated with their accumulation in living organisms. Such research underscores the importance of understanding the environmental behavior and bioaccumulation potential of various fluorinated substances, including those related to 6-Sulfamoylpyridine-3-carboxylic acid derivatives (Conder et al., 2008).
Role in Drug Development
Sulfamoyl compounds, akin to 6-Sulfamoylpyridine-3-carboxylic acid, are integral in developing various therapeutic agents. Their application extends across multiple domains, including as inhibitors in treatments for bacterial infections, cancer, and even Alzheimer’s disease. These compounds' versatility showcases their significant role in drug development and the ongoing need for research into their therapeutic potentials and mechanisms of action (Gulcin & Taslimi, 2018).
Environmental and Corrosion Inhibition Applications
Sulfamic acid, closely related to sulfamoyl derivatives, serves as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. This application emphasizes the shift towards using less toxic and more sustainable substances for maintaining equipment and infrastructure, highlighting the broader implications of research on sulfamoyl compounds for environmental sustainability and industrial maintenance (Verma & Quraishi, 2022).
Propriétés
IUPAC Name |
6-sulfamoylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGDGAKDFIXCAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfamoylpyridine-3-carboxylic acid | |
CAS RN |
285135-56-0 |
Source


|
| Record name | 6-sulfamoylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)


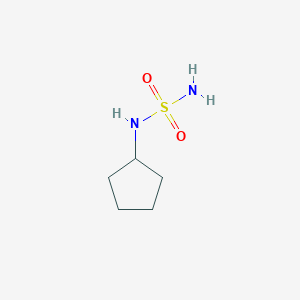



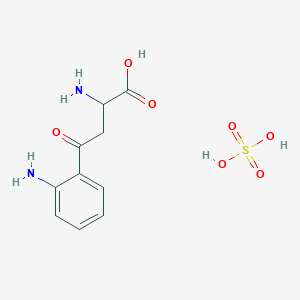
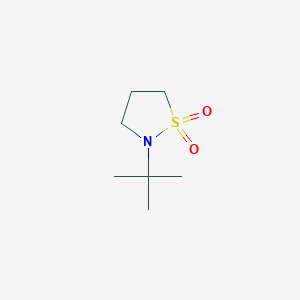
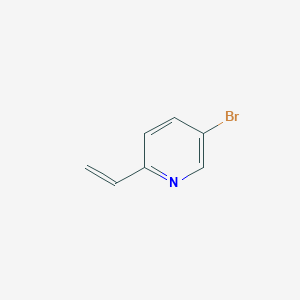
![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
